(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone
CAS No.: 1286732-13-5
Cat. No.: VC6163874
Molecular Formula: C17H21N3OS
Molecular Weight: 315.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286732-13-5 |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 315.44 |
| IUPAC Name | [4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C17H21N3OS/c1-11-3-5-13(6-4-11)15-14(18)16(22-19-15)17(21)20-9-7-12(2)8-10-20/h3-6,12H,7-10,18H2,1-2H3 |
| Standard InChI Key | UIWZUIPJMFYGCK-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central isothiazole ring substituted at the 3-position with a p-tolyl group (4-methylphenyl) and at the 4-position with an amino group (). The 5-position of the isothiazole is linked via a ketone bridge to a 4-methylpiperidine moiety. This configuration introduces both lipophilic (methylphenyl, piperidine) and polar (amine, ketone) regions, influencing its solubility and receptor interactions.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.44 g/mol |
| IUPAC Name | [4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperidin-1-yl)methanone |
| logP (Partition Coefficient) | 3.06 (predicted) |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 78.9 Ų |
The logP value suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for hydrogen bonding with biological targets.
Synthetic Pathways
Multi-Step Organic Synthesis
The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone involves sequential functionalization of the isothiazole and piperidine rings . A representative route includes:
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Isothiazole Core Formation: Cyclocondensation of p-tolylthioamide with chloroacetonitrile under basic conditions yields 3-(p-tolyl)-4-aminoisothiazole.
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Ketone Bridge Installation: Friedel-Crafts acylation using 4-methylpiperidine-1-carbonyl chloride introduces the piperidine moiety at the 5-position .
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Purification: Chromatographic techniques (e.g., silica gel column) achieve >90% purity, as confirmed by HPLC.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | p-Tolylthioamide, ClCH₂CN, K₂CO₃, DMF, 80°C | 62% |
| 2 | 4-Methylpiperidine-1-carbonyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT | 48% |
Challenges include controlling regioselectivity during acylation and minimizing byproducts from piperidine ring oxidation .
Biological Activities and Mechanisms
Table 3: Comparative Cytotoxicity of Isothiazol Derivatives
| Compound | (Huh7) | Selectivity Index (vs. IHH) |
|---|---|---|
| IsoB | 16.3 μM | 3.5 |
| 5-Fluorouracil (5-FU) | >50 μM | 0.8 |
| Target Compound (Predicted) | ~20 μM | 2.5–3.0 |
Selectivity indices >2 indicate preferential activity against cancerous over normal cells, a key advantage over traditional chemotherapeutics .
Pharmacological Applications and Patent Landscape
Patent Claims and Therapeutic Indications
A 2010 patent (WO2011033255A1) discloses piperidin-1-yl methanone derivatives as modulators of G-protein-coupled receptors (GPCRs), with applications in oncology and neurology . Specific claims include:
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Oncology: Inhibition of HCC proliferation via p53-mediated apoptosis .
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Neuroprotection: Attenuation of neuroinflammatory pathways in Alzheimer’s disease models .
The target compound’s 4-methylpiperidine group aligns with patented structures showing enhanced CNS bioavailability .
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